![molecular formula C22H17F6NO3 B2577693 1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-10-4](/img/structure/B2577693.png)
1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a benzoyl group and a spiro[chroman-2,4’-piperidin]-4-one group . The exact structure and properties would depend on the specific arrangement of these groups in the molecule.
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing benzoyl and spiro compounds . The synthesis would likely involve multiple steps, including the formation of the benzoyl group, the formation of the spiro[chroman-2,4’-piperidin]-4-one group, and the coupling of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups . The exact structure would depend on the specific arrangement of these groups in the molecule.
Chemical Reactions Analysis
The compound would likely undergo a variety of chemical reactions, depending on the conditions . For example, the benzoyl group could undergo reactions such as reduction, while the spiro[chroman-2,4’-piperidin]-4-one group could undergo reactions such as ring-opening.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces in the compound.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Substituted diaminobenzenes, including 1’-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one , serve as essential starting materials for the preparation of arylbenzimidazole-based OLEDs . These organic electronic devices benefit from the unique properties of this compound.
Lewis Acid Catalysis
Benzotriazolium salts, derived from substituted benzenediamines, are used as Lewis acid catalysts in various reactions. The 3,5-bis(trifluoromethyl)phenyl motif is particularly effective in promoting organic transformations . The compound we’re discussing contributes to this field.
Non-Covalent Organocatalysis
Benzene-1,2-diamine derivatives, including our compound, have been explored as double hydrogen bond donors in non-covalent organocatalysts. These catalysts play a crucial role in various chemical processes .
Aromatic Polyamides
Triphenylamine-based diamines, such as those containing the 3,5-bis(trifluoromethyl)benzyl group, are versatile monomers for synthesizing aromatic polyamides. These polymers exhibit diverse properties and find applications in materials science .
Cytotoxicity Studies
Researchers have tested 1,2-disubstituted benzimidazoles (based on substituted diaminobenzenes) for their cytotoxicity against cancer cells. The compound we’re discussing falls within this category, contributing to anticancer research .
Hydrogen Bond Donors in Organocatalysts
Recently, (S)-quininamine-based organocatalysts containing benzene-1,2-diamine as hydrogen bond donors were synthesized. These catalysts play a role in asymmetric synthesis and other chemical transformations .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1'-[3,5-bis(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F6NO3/c23-21(24,25)14-9-13(10-15(11-14)22(26,27)28)19(31)29-7-5-20(6-8-29)12-17(30)16-3-1-2-4-18(16)32-20/h1-4,9-11H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKWZBHCPKEKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2577611.png)
![3-{4-[Benzyl(ethyl)amino]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2577612.png)
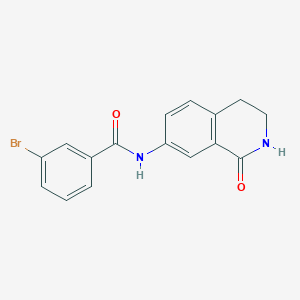
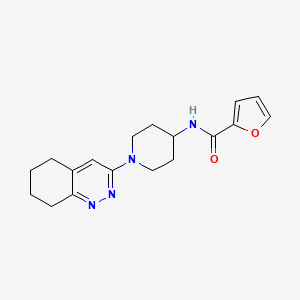
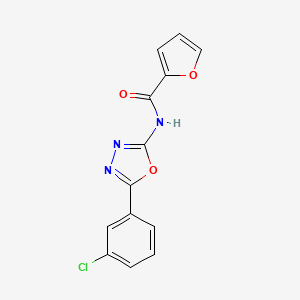
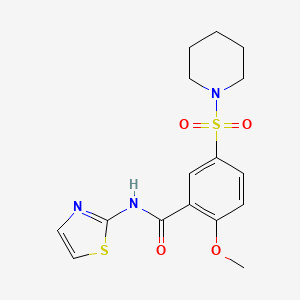
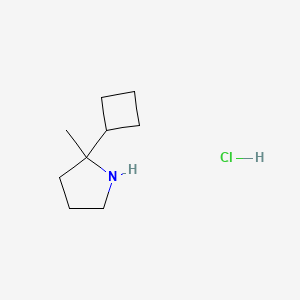
![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)
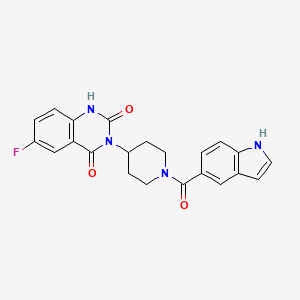
![[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol](/img/structure/B2577626.png)
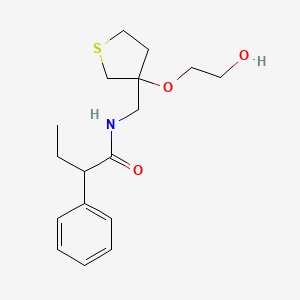
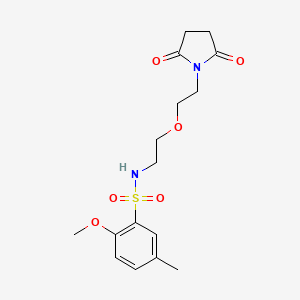
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)